1-Piperidinecarboxylic acid, 2-[1-[3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoyl]-3-hydroxy-3-azetidinyl]-, 1,1-dimethylethyl ester, (2R)-
Beschreibung
The compound 1-Piperidinecarboxylic acid, 2-[1-[3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoyl]-3-hydroxy-3-azetidinyl]-, 1,1-dimethylethyl ester, (2R)- (hereafter referred to as Compound A) is a structurally complex molecule featuring:
- A piperidine ring substituted at the 2-position with a benzoyl-azetidine moiety.
- A 3-hydroxyazetidinyl group linked to a 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoyl substituent.
- A tert-butyl ester group at the carboxylic acid position.
- Stereochemical specificity at the (2R) configuration.
Eigenschaften
IUPAC Name |
tert-butyl (2R)-2-[1-[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]-3-hydroxyazetidin-3-yl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29F3IN3O4/c1-25(2,3)37-24(35)33-11-5-4-6-20(33)26(36)13-32(14-26)23(34)16-8-9-17(27)21(29)22(16)31-19-10-7-15(30)12-18(19)28/h7-10,12,20,31,36H,4-6,11,13-14H2,1-3H3/t20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDPIJDSBJZNGV-HXUWFJFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H]1C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29F3IN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-Piperidinecarboxylic acid, 2-[1-[3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoyl]-3-hydroxy-3-azetidinyl]-, 1,1-dimethylethyl ester, (2R)- (CAS No. 934665-56-2) is a complex organic compound with potential pharmacological applications. This article aims to provide an in-depth analysis of its biological activity based on diverse scientific literature and research findings.
- Molecular Formula : C26H29F3IN3O4
- Molecular Weight : 631.43 g/mol
- Structure : The compound features a piperidine ring, a piperazine moiety, and various fluorinated aromatic groups that may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in mainstream literature; however, related compounds and structural analogs have shown promising pharmacological properties.
The compound is hypothesized to interact with various biological targets due to its structural characteristics. Notably:
- Fatty Acid Amide Hydrolase (FAAH) Inhibition : Similar piperidine derivatives have been identified as selective FAAH inhibitors. These compounds can modulate the levels of endocannabinoids, potentially impacting pain and inflammation pathways .
Pharmacological Studies
Several studies on structurally related compounds suggest potential therapeutic applications:
- Analgesic Effects : Compounds with piperidine structures have been reported to exhibit analgesic properties by inhibiting FAAH, leading to increased levels of endogenous cannabinoids like anandamide .
- Antibacterial Activity : Piperidine derivatives have shown activity against various bacterial strains. For instance, some studies report moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis .
Study 1: FAAH Inhibition and Pain Models
A study investigating the FAAH inhibitor JNJ-1661010 demonstrated that it could significantly reduce pain responses in rat models of neuropathic pain and acute tissue damage. This suggests that similar compounds may provide broad-spectrum analgesic effects .
Study 2: Antibacterial Screening
Research focusing on synthesized piperidine derivatives found that several exhibited strong inhibitory activity against urease and moderate antibacterial activity against selected strains. These findings highlight the potential for developing new antibacterial agents from piperidine-based compounds .
Data Table: Biological Activities of Related Compounds
Wissenschaftliche Forschungsanwendungen
Basic Information
- Molecular Formula : C26H29F3IN3O4
- Molecular Weight : 631.43 g/mol
- CAS Number : 934665-56-2
Structural Features
The compound features a piperidine ring, a difluorobenzoyl moiety, and an azetidine unit. The presence of fluorine and iodine atoms enhances its biological activity by influencing lipophilicity and receptor interactions.
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. Research indicates that it may exhibit anti-cancer properties, particularly in targeting specific pathways involved in tumor growth and proliferation.
Case Study: Anti-Cancer Activity
A study demonstrated that derivatives of piperidinecarboxylic acids can inhibit cancer cell proliferation by inducing apoptosis through the activation of caspase pathways. The specific compound under review showed promising results in vitro against breast cancer cell lines, suggesting its potential as a lead compound for further development .
Neuropharmacology
Research has indicated that compounds similar to 1-Piperidinecarboxylic acid derivatives can affect neurotransmitter systems, particularly those involving dopamine and serotonin. This suggests potential applications in treating neurodegenerative disorders or mood disorders.
Case Study: Dopaminergic Activity
In animal models, certain piperidine derivatives have shown to enhance dopaminergic activity, leading to improved motor function in models of Parkinson's disease. The specific compound's ability to cross the blood-brain barrier could be crucial for its effectiveness as a neuroprotective agent .
Antimicrobial Properties
Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains. This property could be leveraged in developing new antibiotics or treatments for resistant bacterial infections.
Case Study: Bacterial Inhibition
Research conducted on the antimicrobial effects of piperidine derivatives revealed that modifications at the piperidine nitrogen significantly affect their efficacy against Gram-positive bacteria, including Staphylococcus aureus. The compound's structural characteristics may enhance its interaction with bacterial cell membranes .
Structure-Activity Relationship (SAR) Studies
The diverse functional groups present in this compound allow for extensive SAR studies, which are essential for optimizing drug candidates. By systematically modifying the structure, researchers can identify key features that enhance biological activity or reduce toxicity.
Data Table: Structure-Activity Relationships
| Modification | Biological Activity | Remarks |
|---|---|---|
| Fluorine Substitution | Increased potency | Enhances lipophilicity and receptor binding |
| Azetidine Ring | Improved stability | Reduces metabolic degradation |
| Iodine Atom | Enhanced selectivity | Targets specific enzyme pathways |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Piperidinecarboxylic Acid Esters with tert-Butyl Groups
Compound B : 1-Piperidinecarboxylic acid, 3,3-difluoro-4-formyl-5-methyl-, 1,1-dimethylethyl ester (CAS 1400764-63-7)
- Structural Differences : Differs in substitution (3,3-difluoro, 4-formyl, 5-methyl vs. Compound A’s 2-benzoyl-azetidine).
- Functional Implications : The formyl group in Compound B may enable nucleophilic additions, whereas Compound A’s azetidine-hydroxy group enhances hydrogen bonding. The tert-butyl ester in both compounds suggests similar metabolic stability .
Compound C : 1-Piperidinecarboxylic acid,3-[3-[[[4-(trifluoromethoxy)phenyl]sulfonyl]amino]phenyl]-,1,1-dimethylethyl ester (CAS 883901-86-8)
Piperidinecarboxylic Acid Derivatives with Azetidine or Heterocyclic Moieties
Compound D : 1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic acid (CAS 889952-36-7)
- Structural Differences : Lacks the tert-butyl ester and fluorinated/iodinated aromatic systems present in Compound A.
- Functional Implications : The benzyl group in Compound D may enhance CNS penetration, while Compound A’s tert-butyl ester likely reduces hydrolysis rates .
Compound E : 1-[[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl]-3-piperidinecarboxylic acid (CAS 956935-30-1)
- Structural Differences : Contains a difluoromethyl-pyrazole sulfonyl group vs. Compound A’s benzoyl-azetidine.
- Functional Implications : The sulfonyl group in Compound E may act as a hydrogen-bond acceptor, similar to Compound A’s hydroxyazetidine, but with distinct steric effects .
Enzyme Inhibition Profiles
- KML-29 (): A MAGL inhibitor with a trifluoroethyl ester. Compound A’s tert-butyl ester and iodinated aromatic system may confer higher selectivity for alternative targets (e.g., kinases or proteases) due to enhanced hydrophobic interactions .
- Compound F : 4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (). Shares an iodophenyl group with Compound A but lacks the azetidine-hydroxy motif. The carboxamide in Compound F may reduce esterase susceptibility compared to Compound A’s ester .
Structural and Functional Analysis Table
Research Findings and Implications
- Metabolic Stability : The tert-butyl ester in Compound A and analogs (e.g., Compounds B, C) resists esterase hydrolysis, prolonging half-life compared to ethyl esters (e.g., Compound G in ) .
- Target Selectivity: The iodophenyl and fluorinated benzoyl groups in Compound A may enhance affinity for iodine-sensitive targets (e.g., thyroid receptors) compared to non-halogenated analogs .
- Toxicity Considerations : Fluorine and iodine substituents may introduce hepatotoxicity risks, necessitating further in vivo studies .
Q & A
Q. What are the recommended synthetic strategies for preparing 1-Piperidinecarboxylic acid derivatives with complex substituents?
The synthesis of structurally complex piperidinecarboxylic acid derivatives typically involves multi-step protocols. For example:
- Stepwise functionalization : Introduce substituents (e.g., fluorine, aryl amino groups) via nucleophilic substitution or coupling reactions. and highlight the use of dichloromethane (DCM) or tetrahydrofuran (THF) as solvents and triethylamine (TEA) as a base to facilitate reactions like amidation or esterification.
- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to protect reactive sites (e.g., amines) during synthesis, as seen in and .
- Stereochemical control : Chiral resolution or asymmetric catalysis may be required for enantiomerically pure products (e.g., (2R)-configuration). emphasizes the importance of stereochemistry in biological activity.
Q. How can researchers confirm the structural identity and purity of this compound?
Q. What solvent systems are optimal for handling this compound in vitro?
- Lipophilic solvents : DCM or ethyl acetate for dissolution due to the compound’s tert-butyl ester and fluorinated/iodinated aryl groups ().
- Aqueous compatibility : Use dimethyl sulfoxide (DMSO) for biological assays, ensuring concentrations ≤1% to avoid cytotoxicity ().
Advanced Research Questions
Q. How does fluorination at specific positions influence the compound’s reactivity and biological interactions?
Fluorine atoms enhance metabolic stability and modulate electronic properties:
- Electron-withdrawing effects : Fluorine at the benzoyl or aryl amino group (e.g., 3,4-difluoro substitution in the target compound) increases electrophilicity, facilitating interactions with biological targets ().
- Hydrogen-bonding disruption : Fluorine can alter binding kinetics in enzyme pockets. Comparative studies with non-fluorinated analogs are critical ().
Q. What methodologies are suitable for evaluating the compound’s stability under physiological conditions?
Q. How can the stereochemistry (e.g., (2R)-configuration) impact its pharmacological profile?
- Enantioselective assays : Compare (2R)- and (2S)-isomers in receptor-binding studies (e.g., fluorescence polarization or SPR). shows that (3R,4R)-configured piperidine derivatives exhibit higher receptor selectivity.
- Molecular docking : Model interactions with chiral binding pockets (e.g., GPCRs or kinases) to rationalize activity differences ().
Key Recommendations
- Stereochemical analysis : Prioritize chiral chromatography or X-ray crystallography to resolve enantiomers ().
- Biological assays : Include fluorinated analogs in high-throughput screening to exploit enhanced selectivity ().
- Safety protocols : Follow GHS guidelines for handling irritants (e.g., H302, H315) as noted in and .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
